molecular formula C7H14N2OS B8485576 1-(2-Mercaptoethyl)-4,4-dimethylimidazolidin-2-one

1-(2-Mercaptoethyl)-4,4-dimethylimidazolidin-2-one

Cat. No. B8485576
M. Wt: 174.27 g/mol
InChI Key: LVUOJBNLQKBISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09248117B2

Procedure details

To a cold (0° C.) solution of S-(2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)ethyl) ethanethioate (1.5 g, 6.9 mmol) in 14 mL of methanol and 7.2 mL of water was added 2.1 mL of 5 N NaOH. The external ice bath was removed and the mixture was allowed to warm to room temperature and stirred for 18 hours. Concentrated HCl (11 mL) was added and the resultant solution was concentrated to about ½ its original volume and extracted with ethyl acetate. The organic layer was washed with a brine solution, dried over sodium sulfate, and concentrated to give 1.2 g of a tan liquid. 1H NMR (CDCl3, 400 MHz) δ 1.32 (s, 6H), 1.39-1.43 (t, J=8.1 Hz, 1H) 2.66-2.27 (q, J=6.8 Hz, 2H), 3.24 (s, 2H), 3.36-3.340 (t, J=7.2 Hz, 2H), 4.94 (br s, 1H); LRMS (ESI/APCI) m/z 175 [M+H]+.
Name
S-(2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)ethyl) ethanethioate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
7.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([S:3][CH2:4][CH2:5][N:6]1[CH2:10][C:9]([CH3:12])([CH3:11])[NH:8][C:7]1=[O:13])C.[OH-].[Na+]>CO.O>[SH:3][CH2:4][CH2:5][N:6]1[CH2:10][C:9]([CH3:11])([CH3:12])[NH:8][C:7]1=[O:13] |f:1.2|

Inputs

Step One
Name
S-(2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)ethyl) ethanethioate
Quantity
1.5 g
Type
reactant
Smiles
C(C)(SCCN1C(NC(C1)(C)C)=O)=O
Name
Quantity
2.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 mL
Type
solvent
Smiles
CO
Name
Quantity
7.2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The external ice bath was removed
ADDITION
Type
ADDITION
Details
Concentrated HCl (11 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
the resultant solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with a brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
SCCN1C(NC(C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.